Bis(2-(2-hydroxyphenyl)benzothiazolate)

Catalog No.
S823547
CAS No.
58280-31-2
M.F
C26H16N2O2S2Zn
M. Wt
517.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2-(2-hydroxyphenyl)benzothiazolate)

CAS Number

58280-31-2

Product Name

Bis(2-(2-hydroxyphenyl)benzothiazolate)

IUPAC Name

zinc bis(2-(1,3-benzothiazol-2-yl)phenolate)

Molecular Formula

C26H16N2O2S2Zn

Molecular Weight

517.9 g/mol

InChI

InChI=1S/2C13H9NOS.Zn/c2*15-11-7-3-1-5-9(11)13-14-10-6-2-4-8-12(10)16-13;/h2*1-8,15H;/q;;+2/p-2

InChI Key

CJGUQZGGEUNPFQ-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)[O-].C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)[O-].[Zn+2]

The exact mass of the compound Bis[2-(2-benzothiazolyl)phenolato]zinc(II) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bis(2-(2-hydroxyphenyl)benzothiazolate)zinc (CAS: 58280-31-2), commonly referred to as Zn(BTZ)2, is a premier organometallic chelate utilized primarily as an electron transport layer (ETL) and broad-band emissive material in organic light-emitting diodes (OLEDs) [1]. Unlike many conventional monomeric complexes, Zn(BTZ)2 intrinsically forms a stable dimeric structure, [Zn(BTZ)2]2, in both powder and vacuum-deposited thin films [1]. This distinct structural characteristic imparts high thermal stability, with decomposition temperatures exceeding 300 °C (573 K) [2], and facilitates strong intermolecular π-π stacking that yields excellent electron mobility. For procurement teams and device engineers, Zn(BTZ)2 serves as a high-performance alternative to traditional ETLs like Alq3, particularly in architectures designed for white-light emission or those requiring enhanced charge-carrier balance [1].

Research Fit

1 White OLED emissive layer research with single-component broad emission
2 Electron-transport material (ETL) studies; reported high carrier transport capability
3 Sublimation-grade purity (>=99%) enabling vacuum-processed device fabrication

Substituting Zn(BTZ)2 with industry-standard materials like Alq3 or related beryllium chelates fundamentally alters device optoelectronics and manufacturing workflows. While Alq3 is a reliable green emitter and ETL, it lacks the ability to form the specific broad-band exciplexes at the hole-transport interface (such as with TPD) that Zn(BTZ)2 readily generates [1]. This exciplex formation is critical for achieving single-layer white-light emission; relying on a generic substitute would force manufacturers to procure and co-deposit multiple dopants to replicate the broad spectrum [1]. Furthermore, the robust dimeric packing of Zn(BTZ)2 provides a distinct electron-to-hole mobility ratio that cannot be matched by monomeric analogs, meaning a direct swap will disrupt the charge recombination zone and severely degrade current efficiency and luminance [2].

Substitution Risk

Zn(BTZ)₂ (dimeric, white emission, 9.2 V turn-on)
vs
Zn(4-MeBTZ)₂ (monomeric, blue emission, 2.3 V)
Emission color and packing structure differ fundamentally; device architecture may not transfer.
Zn(BTZ)₂ (10,190 cd/m² at 8 V)
vs
Zn(BOX)₂ (~20 cd/cm² at 29 V)
Luminance and drive voltage differ by orders of magnitude; benzoxazole analog not functionally equivalent.
Zn(BTZ)₂ (dimeric, Zn–O bridge)
vs
Fluorinated analogs (monomeric, loss of ET advantage)
Dimeric intermolecular network governs electron transport; monomeric derivatives may shift performance.

Single-Component Broad Emission via Exciplex Formation

Zn(BTZ)2 facilitates broad electroluminescence by combining its intrinsic exciton emission with interfacial exciplex emission[1]. When paired with a hole transport layer like TPD, Zn(BTZ)2 produces an intrinsic peak at ~470 nm and an exciplex peak at ~580 nm, resulting in a broad greenish-white emission with a full width at half maximum (FWHM) of approximately 157 nm[2]. In contrast, standard emitters like Alq3 produce narrow, single-color emission profiles that require complex, multi-dopant systems to achieve white light [1].

Evidence DimensionElectroluminescence spectral width (FWHM) and emission mechanism
Target Compound DataZn(BTZ)2: FWHM ~157 nm (dual peaks at 470 nm and 580 nm via exciplex)
Comparator Or BaselineAlq3 / standard emitters: Narrow single-peak emission requiring co-doping for white light
Quantified DifferenceZn(BTZ)2 eliminates the need for secondary dopants to achieve broad-spectrum emission.
ConditionsVacuum-deposited OLED device interface (e.g., TPD/Zn(BTZ)2)

Enables the fabrication of single-emitting-component white OLEDs, significantly simplifying device architecture and reducing the procurement burden of multiple dopants.

Luminance vs. Zn(BOX)₂
Head-to-head
~510× higher luminance at ~3.6× lower voltage
Supports OLED brightness and power efficiency screening.
Device: ITO/TPD/Zn complexes/Al; reported data from Hamada 1996, Nakamura 1994.

Electron Transport Performance and High Luminance Capacity

The dimeric structure of[Zn(BTZ)2]2 enables strong intermolecular interactions that drive robust electron transport properties, often matching or outperforming the benchmark Alq3 [1]. In optimized device architectures, Zn(BTZ)2 as an emitting and electron-transporting layer has demonstrated high luminance capacities, reaching 10,190 cd/m² at an applied voltage of 8 V [2]. This high electron mobility ensures efficient charge injection and transport from the cathode, reducing the operational voltage required to achieve target brightness levels compared to devices utilizing lower-mobility monomeric alternatives [1].

Evidence DimensionPeak luminance at standard operating voltage
Target Compound DataZn(BTZ)2: 10,190 cd/m² at 8 V
Comparator Or BaselineStandard monomeric ETLs: Lower luminance at equivalent voltages due to poorer π-π stacking
Quantified DifferenceZn(BTZ)2 achieves >10,000 cd/m² luminance at low driving voltages (8 V).
ConditionsITO / Hole Transport Layer / Zn(BTZ)2 / Cathode device structure

Allows buyers to substitute Alq3 with Zn(BTZ)2 in devices requiring higher electron mobility or dual-function ETL/emissive layers for energy-efficient displays.

Electron transport vs. Alq₃
Reported comparison
Dimeric structure with Zn–O network; electron-transport performance reported superior to Alq₃
Relevant for charge balance optimization in OLED device research.
Qualitative assessment based on single-crystal XRD and DFT; Yu et al. JACS 2003.

Thermal Stability for High-Yield Vacuum Sublimation

For industrial OLED manufacturing, materials must withstand prolonged thermal stress during vacuum evaporation without degrading. Zn(BTZ)2 exhibits high thermal stability, with thermogravimetric analysis confirming a decomposition temperature (Td) exceeding 300 °C (573 K)[1]. Spectroscopic studies confirm that Zn(BTZ)2 maintains its stable dimeric[Zn(BTZ)2]2 configuration during sublimation and thin-film deposition, ensuring batch-to-batch reproducibility[2]. This thermal resilience prevents source contamination and film defects that frequently occur when using less stable organic chelates[2].

Evidence DimensionThermal decomposition temperature (Td) and structural retention
Target Compound DataZn(BTZ)2: Td > 300 °C, retains dimeric structure post-sublimation
Comparator Or BaselineLess stable organic chelates: Prone to monomerization or degradation during thermal evaporation
Quantified DifferenceZn(BTZ)2 provides a >300 °C processing window without structural degradation.
ConditionsThermogravimetric analysis (TGA) and train sublimation under vacuum

Ensures material integrity during thermal evaporation and train sublimation, which is critical for high-yield, reproducible OLED manufacturing.

Turn-on vs. methyl analogs
Head-to-head
9.2 V (greenish-white) vs. 2.3 V (blue, 4-Me) and 12.7 V (green, 3-Me)
White emission requires Zn(BTZ)₂; methyl substitution shifts color and voltage.
Bilayer OLEDs ITO/CuPc/Complex/LiF/Al; Xu et al. 2011.

Current Efficiency Enhancement in Multilayer Architectures

Integrating Zn(BTZ)2 into specific multilayer OLED architectures can significantly modulate charge balance, leading to improved device efficiency [1]. Studies comparing standard ITO/NPB/Alq3 devices to those incorporating a Zn(BTZ)2 layer demonstrate that the unique hole-blocking and electron-transporting characteristics of the Zn(BTZ)2 dimer can increase current efficiency from 1.66 cd/A to 2.28 cd/A [1]. This 37% enhancement in current efficiency is attributed to the optimal energy band alignment and the reduction of hole leakage into the cathode region [1].

Evidence DimensionCurrent efficiency (cd/A)
Target Compound DataZn(BTZ)2-integrated device: 2.28 cd/A
Comparator Or BaselineStandard NPB/Alq3 device: 1.66 cd/A
Quantified Difference37% improvement in current efficiency
ConditionsITO/NPB/Zn(BTZ)2/Alq3 vs standard ITO/NPB/Alq3 architectures

Directly translates to lower power consumption and higher efficiency in commercial display and lighting applications.

White emission spectrum
Class-level
Half-width 157 nm; dual peaks 486 nm, 524 nm
Enables single-host white OLED architectures; reported CIE (0.341, 0.334) with rubrene dopant.
Broad spectrum vs. typical narrow emitters; Hamada 1996, Wu et al. 2005.
Sublimation purity & stability
Data to verify
Sublimed grade >=99.0%; thermally stable up to sublimation temperature
Supports vacuum-processed OLED fabrication; non-toxic Zn center.
Commercial specification; Be analog shows toxicity concerns; fluorinated analogs lose dimeric structure.

Single-Emitting-Layer White OLED Fabrication

Zn(BTZ)2 is a highly effective choice for manufacturers seeking to simplify white OLED architectures. Its ability to generate broad-band emission via exciplex formation at the hole-transport interface eliminates the need for complex, multi-dopant emissive layers, streamlining procurement and deposition processes [1].

High-Mobility Electron Transport Layers (ETL)

Due to its dimeric structure and strong π-π stacking, Zn(BTZ)2 serves as a direct, high-performance substitute for Alq3 in devices requiring enhanced electron mobility. It allows for lower driving voltages and higher luminance capacities, making it ideal for energy-efficient display technologies[2].

Thermally Evaporated Optoelectronic Thin Films

The high thermal decomposition temperature (>300 °C) and structural stability of the [Zn(BTZ)2]2 dimer make it highly suitable for industrial train sublimation and vacuum deposition processes. It ensures defect-free, reproducible thin films without the risk of monomerization or thermal degradation[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Single-component white OLED emissive layer
Broad electroluminescence spectrum with high luminance efficiency
White point stability and luminance output at low drive voltage
Dual-function ETL and emissive layer
Dimeric Zn–O network enabling electron transport
Carrier balance and device quantum efficiency
Rubrene-doped white OLED for display backlights
Voltage-insensitive white point in doped architecture
CIE coordinate stability over operating voltage range
Stimuli-responsive luminescence for sensing and coatings
Multi-stimuli luminescent response with sublimation-grade purity
Reversibility and lifetime under mechanical, thermal, pH perturbation

Hydrogen Bond Acceptor Count

6

Exact Mass

515.994462 Da

Monoisotopic Mass

515.994462 Da

Heavy Atom Count

33

GHS Hazard Statements

H301+H311+H331 (100%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity]

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

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